molecular formula C4H3F3N2S B189311 5-(Trifluoromethyl)thiazol-2-amine CAS No. 169260-97-3

5-(Trifluoromethyl)thiazol-2-amine

Cat. No. B189311
M. Wt: 168.14 g/mol
InChI Key: DMGAMZGETZDLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Trifluoromethyl)thiazol-2-amine is a synthetic chemical that has been used as an intermediate in the synthesis of pharmaceuticals . It is used to produce pentasulfide and 2-aminothiazole . It can be prepared by heating cyanamide with carbonate, sodium carbonate, and a reducing agent . It can be used as an organic synthesis intermediate and pharmaceutical intermediate, mainly used in laboratory research and development process and chemical production process .


Synthesis Analysis

The synthesis of 5-(Trifluoromethyl)thiazol-2-amine involves the addition of sodium dithionite to a mixture of 2-aminothiazole, NaHCO3, and polyfluoroalkyl iodide in acetonitrile/water at 5-10 °C under an Ar atmosphere . The mixture is stirred until complete conversion of the starting material as indicated by TLC analysis .


Molecular Structure Analysis

The molecular weight of 5-(Trifluoromethyl)thiazol-2-amine is 168.14 . Its molecular formula is C4H3F3N2S .


Physical And Chemical Properties Analysis

The boiling point of 5-(Trifluoromethyl)thiazol-2-amine is predicted to be 214.0±35.0 °C . Its density is predicted to be 1.557±0.06 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Thiazoles are a type of heterocyclic organic compound that have been the subject of extensive research due to their diverse biological activities . They are found in many potent biologically active compounds, such as antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective drugs .

  • Antioxidant, Analgesic, Anti-inflammatory Applications

    • Thiazole derivatives have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
    • The outcomes of these applications would depend on the specific derivative and its biological activity. For example, one tested compound showed significant analgesic and anti-inflammatory activities .
  • Antimicrobial Applications

    • Thiazoles are found in many antimicrobial drugs, such as sulfathiazole .
  • Antiretroviral Applications

    • Thiazoles are found in antiretroviral drugs, such as ritonavir .
  • Antifungal Applications

    • Thiazoles are found in antifungal drugs, such as abafungin .
  • Anticancer Applications

    • Thiazoles are found in anticancer drugs, such as tiazofurin .
  • Antidiabetic Applications

    • Thiazole derivatives have been found to have antidiabetic activity .

Safety And Hazards

The safety information for 5-(Trifluoromethyl)thiazol-2-amine includes a warning signal word . The hazard statements include H335, H315, H302, H319, H410 . The precautionary statements include P261, P305, P351, P338 .

properties

IUPAC Name

5-(trifluoromethyl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3N2S/c5-4(6,7)2-1-9-3(8)10-2/h1H,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGAMZGETZDLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40572276
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trifluoromethyl)thiazol-2-amine

CAS RN

169260-97-3
Record name 5-(Trifluoromethyl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40572276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(trifluoromethyl)-1,3-thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Trifluoromethyl)thiazol-2-amine
Reactant of Route 2
5-(Trifluoromethyl)thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
5-(Trifluoromethyl)thiazol-2-amine
Reactant of Route 4
5-(Trifluoromethyl)thiazol-2-amine
Reactant of Route 5
Reactant of Route 5
5-(Trifluoromethyl)thiazol-2-amine
Reactant of Route 6
5-(Trifluoromethyl)thiazol-2-amine

Citations

For This Compound
8
Citations
Q Qi, Q Shen, L Lu - Journal of Fluorine Chemistry, 2012 - Elsevier
An efficient, highly selective method for polyfluoroalkylation of 2-aminothiazole derivatives was described. Interestingly, a defluorinated reductive 2-aminothiazole derivative was …
Number of citations: 33 www.sciencedirect.com
W Nguyen, J Jacobson, KE Jarman… - Journal of Medicinal …, 2019 - ACS Publications
The persistent reservoir of cells latently infected with human immunodeficiency virus (HIV)-integrated proviral DNA necessitates lifelong suppressive antiretroviral therapy (ART). …
Number of citations: 11 pubs.acs.org
Y He, DM Whitehead, E Briard, S Numao, L Mu… - …, 2020 - Wiley Online Library
We describe here our efforts to develop a PET tracer for imaging GluN2A‐containing NMDA receptors, based on a 5H‐thiazolo[3,2‐α]pyrimidin‐5‐one scaffold. The metabolic stability …
W Nguyen, J Jacobson, KE Jarman… - European Journal of …, 2020 - Elsevier
A persistent latent reservoir of virus in CD4 + T cells is a major barrier to cure HIV. Activating viral transcription in latently infected cells using small molecules is one strategy being …
Number of citations: 2 www.sciencedirect.com
J Odingo, MA Bailey, M Files, JV Early, T Alling… - ACS …, 2017 - ACS Publications
Nitazoxanide has antiparasitic and antibiotic activities including activity against Mycobacterium tuberculosis. We prepared and evaluated a set of its analogues to determine the structure…
Number of citations: 20 pubs.acs.org
M Volgraf, BD Sellers, Y Jiang, G Wu… - Journal of medicinal …, 2016 - ACS Publications
The N-methyl-d-aspartate receptor (NMDAR) is a Na + and Ca 2+ permeable ionotropic glutamate receptor that is activated by the coagonists glycine and glutamate. NMDARs are …
Number of citations: 92 pubs.acs.org
AM Adebesin - 2015 - utswmed-ir.tdl.org
This work is comprised of three projects: a) the development of antiarrythmic analogs of 17(R),18(S)-epoxyeicosatetraenoic acid for the treatment of atrial fibrillation, b) the development …
Number of citations: 0 utswmed-ir.tdl.org
SM Dieter, C Siegl, PL Codó, M Huerta… - Cell reports, 2021 - cell.com
Novel treatment options for metastatic colorectal cancer (CRC) are urgently needed to improve patient outcome. Here, we screen a library of non-characterized small molecules against …
Number of citations: 37 www.cell.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.